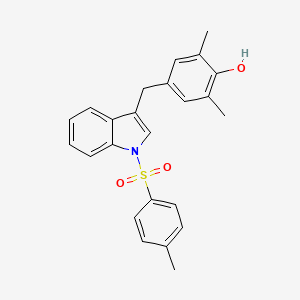

Alk-IN-26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H23NO3S |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

2,6-dimethyl-4-[[1-(4-methylphenyl)sulfonylindol-3-yl]methyl]phenol |

InChI |

InChI=1S/C24H23NO3S/c1-16-8-10-21(11-9-16)29(27,28)25-15-20(22-6-4-5-7-23(22)25)14-19-12-17(2)24(26)18(3)13-19/h4-13,15,26H,14H2,1-3H3 |

InChI Key |

FBLPWEPWFONTID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC4=CC(=C(C(=C4)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Anaplastic Lymphoma Kinase (ALK) Downstream Signaling Pathways and Their Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific entity designated "Alk-IN-26" is not available in the public domain. This guide provides a comprehensive overview of the well-established downstream signaling pathways of the Anaplastic Lymphoma Kinase (ALK) receptor and the effects of its well-characterized tyrosine kinase inhibitors (TKIs).

The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several types of cancer, genetic abnormalities such as chromosomal rearrangements, mutations, or amplifications lead to the constitutive activation of ALK, driving oncogenesis.[1] These alterations make ALK a compelling therapeutic target. ALK activation triggers a cascade of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[1]

Core ALK Downstream Signaling Pathways

Oncogenic ALK fusion proteins, such as NPM-ALK and EML4-ALK, mediate their effects by activating several key intracellular signaling cascades. The most prominent of these are the RAS-MAPK (ERK) pathway, the PI3K-AKT pathway, and the JAK-STAT pathway.[1][2][3] The Phospholipase C-γ (PLCγ) pathway is also implicated in ALK-mediated signaling.[2][3]

-

RAS/MAPK (ERK) Pathway: This pathway is crucial for cell proliferation.[2][4] Adaptor proteins like SHC and IRS1 bind to phosphorylated tyrosine residues on ALK, leading to the activation of RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and finally ERK.[1][2][5] Activated ERK translocates to the nucleus to regulate transcription factors involved in cell growth.

-

PI3K/AKT Pathway: This pathway is a major driver of cell survival and anti-apoptotic signaling.[4] Constitutively active ALK can lead to the activation of Phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates AKT.[2][5] Activated AKT proceeds to phosphorylate a variety of downstream targets that inhibit apoptosis and promote cell survival.[6]

-

JAK/STAT Pathway: This pathway is also critical for cell survival and proliferation.[2][4] ALK activation can lead to the phosphorylation and activation of Janus Kinase (JAK), which then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[2][6][7] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation, such as BCL-2 and MCL1.[2]

-

PLCγ Pathway: In some contexts, ALK can directly activate Phospholipase C-γ (PLCγ), which leads to the generation of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), modulating intracellular calcium levels and activating Protein Kinase C (PKC).[2][5]

Quantitative Data on ALK Inhibitor Effects

ALK tyrosine kinase inhibitors (TKIs) exert their therapeutic effects by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[8] This leads to the suppression of proliferation and induction of apoptosis in ALK-driven cancer cells.[9] The table below summarizes quantitative data on the effects of common ALK inhibitors on key downstream signaling molecules.

| Inhibitor | Concentration | Cell Line(s) | Target(s) | Observed Effect | Citation(s) |

| Crizotinib | 1.5 µM | RH4, RH30 | p-ALK, p-MET, p-AKT, p-ERK | Inhibition of phosphorylation after 24 hours. | [10] |

| Alectinib | Not specified | H3122, H2228, A925L | p-ALK, p-ERK, p-AKT | Phosphorylation suppressed through 48 hours. | [11] |

| Alectinib | Not specified | H3122, H2228, A925L | p-STAT3 | Phosphorylation restored within 24 hours, indicating an adaptive response. | [11] |

| Crizotinib + Afatinib | 1 µM each | H3122 CR_A | p-ALK, p-EGFR, p-AKT, p-ERK | Combination treatment inhibited phosphorylation of all targets in crizotinib-resistant cells. | [12] |

| Brigatinib, Alectinib | Not specified | ALK-mutant NSCLC cells | p-AKT/mTOR, p-MEK/ERK | Effective inhibition of both signaling pathways. | [13] |

Experimental Protocols

Investigating the ALK signaling pathway and the efficacy of its inhibitors requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blotting for Analysis of Protein Phosphorylation

Western blotting is a fundamental technique used to detect and quantify the phosphorylation status of ALK and its downstream targets like AKT, ERK, and STAT3, providing a direct measure of pathway activation and inhibitor efficacy.[14]

a. Cell Lysis and Protein Quantification

-

Culture cells to 70-80% confluency and treat with ALK inhibitors or vehicle control for the desired time.

-

Aspirate the media and wash the cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).[15]

-

Lyse the cells by adding 1X SDS sample buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15][16]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]

-

Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[15]

-

Centrifuge the lysate at ~14,000 x g for 10-15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration using a standard protein assay, such as the BCA assay.

b. SDS-PAGE and Membrane Transfer

-

Normalize protein samples to the same concentration with lysis buffer and add Laemmli sample buffer.

-

Heat the samples at 95-100°C for 5 minutes.[15]

-

Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-polyacrylamide gel.[15]

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[14]

c. Immunodetection

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[15]

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ALK, anti-phospho-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[15]

-

Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[15]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.[14]

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16]

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH or β-actin.

In Vitro Kinase Assay

In vitro kinase assays are used to directly measure the enzymatic activity of purified ALK protein and to determine the potency (e.g., IC50) of inhibitors. The ADP-Glo™ Kinase Assay is a common method.[17][18]

-

Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the following components in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA):[18]

-

Purified recombinant ALK enzyme.

-

A specific substrate for ALK (e.g., a synthetic peptide).

-

Varying concentrations of the ALK inhibitor (or DMSO as a vehicle control).

-

ATP, to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the kinase reaction to proceed.[17][18]

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17][18]

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.[17][18]

-

-

Signal Measurement: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the ALK kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay

Cell viability assays, such as the MTT or MTS assay, are used to assess the cytotoxic or cytostatic effects of ALK inhibitors on cancer cell lines.[19][20][21]

-

Cell Plating: Seed cancer cells (e.g., ALK-positive NSCLC cells) into a 96-well plate at a predetermined density and allow them to attach overnight.[19]

-

Compound Treatment: Treat the cells with a serial dilution of the ALK inhibitor or vehicle control for a specified duration (e.g., 72 hours).[19]

-

Reagent Addition:

-

For MTT assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.[20][21] Then, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.[20]

-

For MTS assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C. The MTS is converted to a soluble formazan product.[20][21]

-

-

Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[20]

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

References

- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. oncologynewscentral.com [oncologynewscentral.com]

- 8. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. STAT3 inhibition suppresses adaptive survival of ALK-rearranged lung cancer cells through transcriptional modulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ALK inhibitors downregulate the expression of death receptor 4 in ALK-mutant lung cancer cells via facilitating Fra-1 and c-Jun degradation and subsequent AP-1 suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Western Blotting Technique | Rockland [rockland.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Phosphoproteomics reveals ALK promote cell progress via RAS/JNK pathway in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promega.com [promega.com]

- 18. promega.com.cn [promega.com.cn]

- 19. pubcompare.ai [pubcompare.ai]

- 20. broadpharm.com [broadpharm.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Alk-IN-26: A Technical Guide on its Effects on p-ERK and p-JNK Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk-IN-26 is a small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) with a reported IC50 of 7.0 μM for ALK tyrosine kinase.[1] This technical guide provides an in-depth overview of the current understanding of this compound's effects on the pivotal intracellular signaling pathways governed by phosphorylated Extracellular Signal-Regulated Kinase (p-ERK) and phosphorylated c-Jun N-terminal Kinase (p-JNK). The information presented herein is intended to support researchers and professionals in the fields of oncology, particularly in the context of glioblastoma research, and drug development.

Core Findings: Modulation of MAPK Signaling by this compound

This compound has been shown to exert opposing effects on the phosphorylation status of ERK and JNK in glioblastoma cell lines. Specifically, treatment with this compound leads to a significant decrease in the levels of p-ERK1/2, while concurrently enhancing the levels of p-JNK.[1] This differential modulation of two key arms of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade suggests a complex mechanism of action that could be exploited for therapeutic benefit. Notably, the inhibitor has been reported to have minimal impact on the phosphorylation of AKT and STAT3 in the tested cell lines.[1]

Quantitative Data Summary

The following table summarizes the quantitative and qualitative effects of this compound on p-ERK and p-JNK levels as reported in studies involving the glioblastoma cell lines GL261 and U87MG.

| Parameter | This compound Treatment | Cell Lines | Reported Effect | Reference |

| p-ERK1/2 Levels | 0.5-2 μM, 24 h | GL261, U87MG | Significantly Decreased | [1] |

| p-JNK Levels | 0.5-2 μM, 24 h | GL261, U87MG | Enhanced | [1] |

| p-AKT Levels | 0.5-2 μM, 24 h | GL261, U87MG | Little to no effect | [1] |

| p-STAT3 Levels | 0.5-2 μM, 24 h | GL261, U87MG | Little to no effect | [1] |

Signaling Pathway Visualization

The following diagram illustrates the established signaling pathways of ALK and the observed downstream effects of this compound on the ERK and JNK branches of the MAPK cascade.

References

Alk-IN-26: A Technical Overview of a Novel ALK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alk-IN-26 is a recently identified inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase. This document provides a comprehensive technical guide on its discovery, chemical properties, and biological activity. It includes a summary of its inhibitory and pharmacokinetic data, a description of key experimental methodologies, and a visualization of its putative position within the ALK signaling pathway. This information is intended to support further research and development of this compound for potential therapeutic applications, particularly in oncology.

Discovery and Chemical Structure

This compound has been identified as a potent inhibitor of ALK tyrosine kinase. While the specific details of its initial discovery, including the lead optimization process, have not been publicly disclosed in peer-reviewed literature, it is available commercially for research purposes.

Chemical Name: 2-((5-chloro-2-((5-methyl-4-(piperazin-1-yl)-2-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide

CAS Number: 2447607-85-2

Chemical Formula: C29H29ClF3N7O2

Molecular Weight: 614.04 g/mol

Chemical Structure:

(Image Source: MedchemExpress)

Quantitative Data

The following tables summarize the available quantitative data for this compound, covering its in vitro efficacy and in vivo pharmacokinetic properties.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line(s) | Conditions | Reference |

| IC50 (ALK Tyrosine Kinase) | 7.0 μM | - | Biochemical Assay | [1] |

| ALK Activity Inhibition | Effective at 0.5-2 μM | GL216 | 24 h | [1] |

| mTOR Protein Reduction | Effective at 0.5-2 μM | GL216 | 24 h | [1] |

| p-ERK1/2 Protein Decrease | Significant at 0.5-2 μM | GL261, U87MG | 24 h | [1] |

| p-JNK Protein Increase | Significant at 0.5-2 μM | GL261, U87MG | 24 h | [1] |

| Autophagy Induction | Effective at 0.5-2.0 μM | GL261 | 24 h | [1] |

| Apoptosis Induction | Effective at 0.5-2 μM | GL261 | 24-72 h | [1] |

Table 2: In Vivo Pharmacokinetic Profile of this compound in Male C57BL/6J Mice

| Parameter | Value | Dosing | Reference |

| Administration Route | Intravenous (i.v.) | 5 mg/kg, single dose | [1] |

| Administration Route | Intraperitoneal (i.p.) | 20 mg/kg, single dose | [1] |

| Tmax | 0.58 h | i.p. | [1] |

| T1/2 | 3.55 h | i.p. | [1] |

| Bioavailability (F) | 38.4% | i.p. | [1] |

| Blood-Brain Barrier Permeability | Yes | 20 mg/kg, i.p. | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, based on standard laboratory procedures, the following methodologies are likely employed.

Chemical Synthesis

The synthesis of 2-((5-chloro-2-((5-methyl-4-(piperazin-1-yl)-2-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide would likely involve a multi-step synthetic route. A plausible approach would be the sequential coupling of the substituted pyrimidine core with the corresponding aniline and aminobenzamide fragments. Purification would likely be achieved through column chromatography, and the final product's identity and purity confirmed by techniques such as NMR spectroscopy and mass spectrometry.

ALK Kinase Inhibition Assay (Biochemical)

The IC50 value for ALK tyrosine kinase inhibition is typically determined using a biochemical assay. This involves incubating recombinant human ALK protein with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate using methods like ELISA or a fluorescence-based readout. The IC50 is calculated from the dose-response curve.

Cell-Based Assays

-

Cell Culture: Glioblastoma cell lines such as GL261, U87MG, and GL216 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Western Blotting: To assess the effect of this compound on signaling proteins, cells are treated with the compound for the specified duration. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of ALK, mTOR, ERK1/2, JNK, as well as apoptosis markers like cleaved-PARP and cleaved-caspase-3. Detection is achieved using secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-

Apoptosis Assay: Apoptosis induction can be quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry analysis. This allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

-

Autophagy Assay: Autophagy can be monitored by observing the conversion of LC3-I to LC3-II via Western blotting or by using fluorescence microscopy to visualize the formation of LC3 puncta in cells transfected with a GFP-LC3 plasmid.

In Vivo Pharmacokinetic Studies

Male C57BL/6J mice are administered this compound via intravenous or intraperitoneal injection. Blood samples are collected at various time points post-administration. The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters including Tmax, T1/2, and bioavailability are then calculated from the concentration-time data. To assess blood-brain barrier permeability, brain tissue would be collected and the concentration of the compound in the brain would be measured and compared to plasma concentrations.

Signaling Pathways and Mechanism of Action

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives several downstream signaling pathways critical for cell proliferation, survival, and differentiation.[2] These include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

This compound exerts its effects by inhibiting the kinase activity of ALK. This inhibition leads to the downregulation of key downstream signaling molecules. Specifically, it has been shown to reduce the expression of mTOR and the phosphorylation of ERK1/2, while increasing the phosphorylation of JNK.[1] The modulation of these pathways ultimately leads to the induction of apoptosis and autophagy in cancer cells.

References

An In-Depth Technical Guide on the In Vivo Efficacy of ALK Inhibitors in Mouse Models

Disclaimer: Information regarding a specific compound designated "Alk-IN-26" is not publicly available. This guide provides a comprehensive overview of the methodologies and findings related to the in vivo efficacy of well-characterized Anaplastic Lymphoma Kinase (ALK) inhibitors in various mouse models, serving as a technical reference for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to ALK as a Therapeutic Target

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. In several cancers, such as non-small cell lung cancer (NSCLC) and neuroblastoma, genetic alterations like chromosomal rearrangements, mutations, or amplifications can lead to the constitutive activation of ALK. This aberrant ALK activity drives tumor growth and survival by activating downstream signaling pathways. Consequently, ALK has emerged as a key therapeutic target, and several small molecule ALK inhibitors have been developed, demonstrating significant clinical benefit. The preclinical evaluation of these inhibitors in mouse models is a critical step in their development, providing essential data on their efficacy and mechanism of action.

The ALK Signaling Pathway

Oncogenic ALK fusion proteins or mutated ALK receptors dimerize and autophosphorylate, leading to the activation of multiple downstream signaling cascades that promote cell proliferation, survival, and invasion. The primary signaling pathways activated by ALK include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. ALK inhibitors function by competing with ATP for binding to the kinase domain of ALK, thereby blocking its phosphorylation and the subsequent activation of these downstream pathways.

Quantitative Data on In Vivo Efficacy of ALK Inhibitors

The following tables summarize the in vivo efficacy of several well-characterized ALK inhibitors in different mouse models of ALK-driven cancers.

Table 1: Efficacy of Alectinib in Neuroblastoma Mouse Models

| Mouse Model | Cell Line | Treatment | Dosing Schedule | Key Findings | Reference |

| Orthotopic Xenograft | NGP | Alectinib (25 mg/kg) | Intraperitoneal, daily for 3 days | Increased PARP and Caspase 3 cleavage, indicating apoptosis induction. | [1] |

| Transgenic | TH-MYCN | Alectinib (25 mg/kg) | Intraperitoneal, every other day for 3 weeks | Decreased tumor growth and prolonged survival. | [1] |

| Subcutaneous Xenograft | CLB-BAR | Alectinib (20 mg/kg) | Oral gavage, daily for 14 days | Significant reduction in tumor volume (p < 0.0001 at day 8) and tumor weight (p < 0.0001 at day 14). | [2][3] |

| Subcutaneous Xenograft | CLB-BAR | Crizotinib (80 mg/kg) | Oral gavage, daily for 14 days | Less effective at inhibiting tumor growth compared to alectinib. | [2][3] |

Table 2: Efficacy of ASP3026 in NSCLC and ALCL Mouse Models

| Mouse Model | Cell Line | Treatment | Dosing Schedule | Key Findings | Reference |

| Subcutaneous Xenograft | NCI-H2228 (NSCLC) | ASP3026 (10 mg/kg) | Oral, single dose | Inhibition of ALK phosphorylation in tumors. | [4] |

| Subcutaneous Xenograft | NCI-H2228 (NSCLC) | ASP3026 (10 mg/kg) + Paclitaxel (12 mg/kg) | Oral (ASP3026), IV (Paclitaxel) | Significant tumor regression compared to single-agent treatment. | [4] |

| Intrapleural Xenograft | NCI-H2228 (NSCLC) | ASP3026 | Not specified | Prolonged survival. | [5] |

| Systemic Xenograft | NPM-ALK+ (ALCL) | ASP3026 | Not specified | Abrogated systemic lymphoma growth and superior survival compared to control and CHOP-treated mice. | [6][7][8] |

Table 3: Efficacy of Lorlatinib in Neuroblastoma Mouse Models

| Mouse Model | ALK Status | Treatment | Key Findings | Reference |

| Patient-Derived Xenograft (PDX) | F1174L, F1245C, or R1275Q mutations | Lorlatinib | Induced complete tumor regression in both crizotinib-sensitive and -resistant models. | [9] |

| Genetically Engineered Mouse Model (GEMM) | ALK-aberrant | Lorlatinib + Chemotherapy | Synergistic effect and significant growth inhibition. | [10] |

| Patient-Derived Xenograft (PDX) | ALK-amplified, high ALK expression | Lorlatinib + Idasanutlin (MDM2 inhibitor) | Complete tumor regression and significantly delayed tumor regrowth. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies. Below are representative protocols based on the cited literature.

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an ALK inhibitor in a mouse xenograft model.

-

Cell Line: CLB-BAR human neuroblastoma cells, harboring an ALK amplification, are cultured in appropriate media.[2][3]

-

Animals: Female BALB/cAnNRj-Foxn1nu mice (athymic nude), 6-8 weeks of age, are used.[2][3]

-

Tumor Implantation: 1 x 106 CLB-BAR cells are injected subcutaneously into the flank of each mouse.[3]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (n=10 per group): Vehicle control, Crizotinib (80 mg/kg), and Alectinib (20 mg/kg).[2][3]

-

Drug Preparation and Administration: Alectinib is prepared for oral administration. Treatment is administered once daily via oral gavage for 14 consecutive days.[2][3]

-

Efficacy Assessment:

-

Statistical Analysis: Tumor growth curves are plotted, and statistical significance between treatment groups is determined using appropriate statistical tests (e.g., t-test or ANOVA).

-

Animal Model: Homozygous TH-MYCN transgenic mice, which spontaneously develop neuroblastoma, are used.[1]

-

Genotyping and Randomization: Mice are identified by PCR genotyping. At four weeks of age, they are randomly assigned to treatment groups.[1]

-

Drug Administration: Mice are treated with alectinib (25 mg/kg) or vehicle (DMSO) every other day by intraperitoneal (i.p.) injection for three weeks.[1]

-

Efficacy Assessment:

-

Cell Line: NCI-H2228 human NSCLC cells, which express the EML4-ALK fusion protein, are used.[4]

-

Animals: Male nonobese diabetic/severe combined immunodeficient (NOD/SCID) mice are used.[4]

-

Tumor Implantation: NCI-H2228 cells are inoculated subcutaneously into the flank of the mice.[4]

-

Drug Preparation and Administration: ASP3026 is suspended in a 0.5% methylcellulose solution and administered orally.[4]

-

Pharmacodynamic Study: To assess target engagement, mice with established tumors are given a single oral dose of ASP3026 (10 mg/kg). After 4 hours, tumors are excised, and the levels of total and phosphorylated EML4-ALK are determined by immunoblotting.[4]

-

Efficacy Study: Once tumors are established, mice are treated with ASP3026 at various doses. Tumor volume and body weight are monitored throughout the study.[4]

Conclusion

Preclinical mouse models are indispensable tools for evaluating the in vivo efficacy of ALK inhibitors. As demonstrated by the data on alectinib, ASP3026, and lorlatinib, these models allow for the assessment of anti-tumor activity, survival benefit, and pharmacodynamic effects. The choice of model, whether it be a cell line-derived xenograft, a patient-derived xenograft, or a genetically engineered mouse model, depends on the specific scientific questions being addressed. The detailed protocols and quantitative data presented in this guide provide a framework for designing and interpreting in vivo studies of novel ALK inhibitors, ultimately facilitating their translation to the clinic for the benefit of patients with ALK-driven malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-depth Technical Guide: Blood-Brain Barrier Permeability of Alk-IN-26

An Analysis of a Novel Anaplastic Lymphoma Kinase (ALK) Inhibitor for Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alk-IN-26 is a novel anaplastic lymphoma kinase (ALK) inhibitor that has demonstrated potential for the treatment of glioblastoma. A critical attribute for any therapeutic agent targeting brain tumors is its ability to effectively cross the blood-brain barrier (BBB). This technical guide synthesizes the currently available preclinical data on the BBB permeability and pharmacokinetic profile of this compound, providing a foundational resource for researchers in neuro-oncology and drug development. The data indicates that this compound possesses favorable pharmacokinetic properties and is capable of penetrating the BBB. This document presents the quantitative data in structured tables, outlines the experimental methodologies based on available information, and visualizes the compound's mechanism of action and experimental workflows.

Introduction to this compound

This compound has been identified as an inhibitor of the ALK tyrosine kinase with a half-maximal inhibitory concentration (IC50) of 7.0 μM. Its primary therapeutic potential is being explored in the context of glioblastoma, a highly aggressive and challenging-to-treat primary brain tumor. The efficacy of systemic therapies for glioblastoma is often hampered by the restrictive nature of the blood-brain barrier. Therefore, the ability of this compound to penetrate the central nervous system is a key determinant of its potential clinical utility.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the bioactivity and pharmacokinetic properties of this compound.

Table 1: In Vitro Bioactivity of this compound

| Parameter | Value | Cell Line(s) | Conditions | Reference |

| IC50 (ALK Tyrosine Kinase) | 7.0 μM | N/A | Enzymatic Assay | |

| Concentration for ALK Inhibition | 0.5-2 μM | GL216 | 24 hours | |

| Concentration for mTOR Inhibition | 0.5-2 μM | GL216 | 24 hours | |

| Concentration for p-ERK1/2 Inhibition | 0.5-2 μM | GL261, U87MG | 24 hours | |

| Concentration for p-JNK Enhancement | 0.5-2 μM | GL261, U87MG | 24 hours | |

| Concentration for Autophagy Induction | 0.5-2.0 μM | GL261 | 24 hours | |

| Concentration for Apoptosis Induction | 0.5-2 μM | GL261 | 24-72 hours |

Table 2: In Vivo Pharmacokinetics of this compound in Male C57BL6/J Mice

| Parameter | Route of Administration | Dose | Value | Reference |

| Maximum Plasma Concentration (Tmax) | Intravenous (i.v.) | 5 mg/kg | 0.58 h | |

| Half-life (T1/2) | Intravenous (i.v.) | 5 mg/kg | 3.55 h | |

| Bioavailability (F) | Not Specified | Not Specified | 38.4% | |

| Blood-Brain Barrier Penetration | Intraperitoneal (i.p.) | 20 mg/kg | Demonstrated |

Note: Specific quantitative metrics for BBB permeability (e.g., brain-to-plasma ratio, Kp,uu) are not yet publicly available.

Experimental Protocols

Detailed experimental protocols for the synthesis and bioevaluation of this compound are not yet fully available in the public domain. However, based on the provided data, the following general methodologies were likely employed.

In Vitro Kinase Inhibition Assay

An in vitro enzymatic assay was likely used to determine the IC50 value of this compound against ALK tyrosine kinase. This typically involves incubating the purified kinase domain of ALK with a substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like ELISA or radiometric assays, to calculate the IC50.

Cell-Based Assays

-

Cell Lines: Glioblastoma cell lines such as GL216, GL261, and U87MG were utilized.

-

Western Blotting: To assess the effects on signaling pathways, cells were treated with this compound for specified durations. Cell lysates were then subjected to SDS-PAGE and transferred to a membrane for immunoblotting with antibodies specific for total and phosphorylated forms of ALK, mTOR, ERK1/2, JNK, AKT, and STAT3. Changes in protein levels of apoptosis markers like cleaved-PARP and cleaved-caspase-3 were also likely determined by this method.

-

Autophagy and Apoptosis Assays: Autophagy induction was likely confirmed through the detection of autophagy markers such as LC3-II conversion by Western blot or immunofluorescence. Apoptosis was likely quantified using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry.

In Vivo Pharmacokinetic and BBB Permeability Studies

-

Animal Model: Male C57BL6/J mice were used for these studies.

-

Pharmacokinetic Analysis: Following intravenous administration of a single 5 mg/kg dose, blood samples were likely collected at multiple time points. Plasma concentrations of this compound were determined using a suitable bioanalytical method, such as LC-MS/MS. These data were then used to calculate pharmacokinetic parameters including Tmax, T1/2, and bioavailability.

-

Blood-Brain Barrier Penetration Assessment: A single intraperitoneal dose of 20 mg/kg was administered to mice. To confirm BBB penetration, brain and plasma samples were likely collected at a specific time point post-administration. The concentrations of this compound in both matrices were then measured to determine the brain-to-plasma concentration ratio. The specific methodology for quantifying brain and plasma concentrations (e.g., tissue homogenization, extraction, and LC-MS/MS analysis) would have been a critical component of this protocol.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the proposed signaling pathway of this compound in glioblastoma cells and a general workflow for assessing BBB permeability.

Conclusion and Future Directions

The preliminary data on this compound suggest it is a promising ALK inhibitor with the crucial ability to cross the blood-brain barrier. Its demonstrated in vitro activity against glioblastoma cell lines, coupled with favorable in vivo pharmacokinetic properties in a mouse model, warrants further investigation.

Future research should focus on obtaining more detailed and quantitative measures of its BBB permeability, such as the unbound brain-to-plasma concentration ratio (Kp,uu), which is a more accurate predictor of target engagement in the central nervous system. Elucidating the specific mechanisms of BBB transport, including whether this compound is a substrate for efflux transporters like P-glycoprotein, will be critical. Furthermore, in vivo efficacy studies in orthotopic glioblastoma models are necessary to validate its therapeutic potential. A more comprehensive understanding of its off-target effects and a detailed safety profile will also be essential for its continued development.

Methodological & Application

Application Notes and Protocols for ALK Inhibitors

A-Note-26 | Version 1.0

Topic: In Vitro Cell Culture Protocols for ALK Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and in vitro cell culture protocols for studying ALK inhibitors. It addresses two distinct possibilities for the user's query "Alk-IN-26":

-

ALK5-IN-26 , an inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5).

-

A general protocol for inhibitors of Anaplastic Lymphoma Kinase (ALK) , a receptor tyrosine kinase implicated in various cancers.

Due to the potential ambiguity of the query, protocols for both inhibitor types are presented to ensure comprehensive coverage.

Part 1: ALK5-IN-26 - An Inhibitor of the TGF-β Signaling Pathway

Background and Mechanism of Action

ALK5, also known as TGF-β receptor I (TGFβRI), is a serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway. Upon binding of TGF-β ligands, the type II receptor (TGFβRII) phosphorylates and activates ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate gene expression. This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). Dysregulation of the TGF-β/ALK5 pathway is implicated in fibrosis and cancer progression.

ALK5-IN-26 is a potent and selective inhibitor of ALK5. By blocking the kinase activity of ALK5, it prevents the phosphorylation of Smad2/3, thereby inhibiting the downstream signaling cascade.

Quantitative Data for ALK5-IN-26

| Property | Value | Reference |

| Target | Activin receptor-like kinase 5 (ALK5) | Internal Data |

| IC50 | ≤10 nM | Internal Data |

| Molecular Formula | C₂₄H₂₅FN₆ | Internal Data |

| Molecular Weight | 444.51 g/mol | Internal Data |

| Suggested Working Concentration | 0 - 1 µM | Internal Data |

| Suggested Incubation Time | 24 hours | Internal Data |

Signaling Pathway Diagram

Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of ALK5-IN-26.

Experimental Protocol: Inhibition of TGF-β-induced Epithelial-Mesenchymal Transition (EMT) in A549 cells

This protocol describes how to assess the inhibitory effect of ALK5-IN-26 on TGF-β1-induced EMT in the human lung adenocarcinoma cell line A549.

1.4.1 Materials

-

A549 cells (ATCC® CCL-185™)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Recombinant Human TGF-β1

-

ALK5-IN-26

-

DMSO (Dimethyl sulfoxide)

-

Cell culture flasks and plates

-

Antibodies for Western Blotting (e.g., E-cadherin, N-cadherin, Vimentin, p-Smad2, Smad2, β-actin)

1.4.2 Cell Culture

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells upon reaching 80-90% confluency.

1.4.3 Preparation of Reagents

-

ALK5-IN-26 Stock Solution: Prepare a 10 mM stock solution of ALK5-IN-26 in DMSO. Store at -20°C.

-

TGF-β1 Stock Solution: Reconstitute lyophilized TGF-β1 in sterile 4 mM HCl containing 1 mg/mL BSA to a concentration of 10 µg/mL. Aliquot and store at -80°C.

1.4.4 Experimental Workflow

Determining the IC50 of Alk-IN-26 in U87MG Glioblastoma Cells

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Alk-IN-26, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, in the U87MG human glioblastoma cell line. The protocol utilizes a luminescence-based cell viability assay to quantify the cytotoxic effects of the compound. Additionally, this note outlines the necessary cell culture procedures for maintaining U87MG cells and presents the mechanism of action of ALK inhibitors.

Introduction

Glioblastoma is an aggressive and challenging-to-treat primary brain tumor. The anaplastic lymphoma kinase (ALK) has been identified as a potential therapeutic target in several cancers.[1][2][3] ALK inhibitors function by blocking the ATP-binding pocket of the ALK tyrosine kinase domain, which in turn inhibits downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT, RAS/RAF/MEK, and JAK/STAT pathways.[2] This targeted inhibition ultimately leads to the apoptosis of cancer cells.[2] this compound is a specific inhibitor of ALK. Determining the IC50 value of this compound in a relevant cell line, such as the U87MG glioblastoma cell line, is a critical step in the preclinical assessment of its therapeutic potential.

Data Presentation

The following table summarizes hypothetical quantitative data for the determination of the IC50 value of this compound in U87MG cells.

| Parameter | Value |

| Cell Line | U87MG |

| Compound | This compound |

| Assay Method | CellTiter-Glo® Luminescent Cell Viability Assay |

| Incubation Time | 72 hours |

| Hypothetical IC50 | [Hypothetical Value, e.g., 50 nM] |

| Seeding Density | 5,000 cells/well (96-well plate) |

| Culture Medium | EMEM + 10% FBS + 1% Penicillin-Streptomycin |

| Controls | DMSO (vehicle), Staurosporine (positive control) |

Signaling Pathway

Experimental Workflow

Experimental Protocols

U87MG Cell Culture

U87MG cells are adherent and have an epithelial-like morphology.[4] They should be cultured under sterile conditions.

Materials:

-

U87MG cell line (e.g., ATCC HTB-14)

-

Eagle's Minimal Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)[5][6]

-

Fetal Bovine Serum (FBS), heat-inactivated[6]

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)[7]

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO2)[5]

Protocol:

-

Complete Growth Medium: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Thawing Frozen Cells: Thaw a cryovial of U87MG cells rapidly in a 37°C water bath.[7] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150-400 x g for 5-8 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete growth medium. Transfer to a T-75 flask.

-

Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[5] Change the medium every 2-3 days.[5]

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.[6][7] Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 5-15 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a conical tube. Centrifuge as described above. Resuspend the cell pellet in fresh medium and seed into new flasks at a recommended seeding density of 1 x 10^4 cells/cm^2.[5]

IC50 Determination using CellTiter-Glo® Assay

This protocol is adapted from standard luminescent cell viability assay procedures.[8][9][10]

Materials:

-

U87MG cells in logarithmic growth phase

-

Complete growth medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well microplates

-

Luminometer

Protocol:

-

Cell Seeding: Harvest U87MG cells using trypsin and resuspend in complete growth medium to a concentration of 5 x 10^4 cells/mL. Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (5,000 cells/well). Incubate the plate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations for the dose-response curve. A common starting point is a high concentration of 10 µM, followed by 1:3 or 1:5 serial dilutions. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a positive control for cell death (e.g., staurosporine).

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or positive control to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) with software such as GraphPad Prism to determine the IC50 value.[11]

-

Conclusion

This application note provides a comprehensive guide for determining the IC50 of this compound in U87MG glioblastoma cells. The detailed protocols for cell culture and the luminescent-based viability assay, along with the illustrative diagrams, offer a clear framework for researchers to assess the in vitro efficacy of this ALK inhibitor. Accurate determination of the IC50 is a fundamental step in the drug discovery pipeline, providing crucial data for further preclinical and clinical development.

References

- 1. Stimulation of the midkine/ALK axis renders glioma cells resistant to cannabinoid antitumoral action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]

- 3. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ebiohippo.com [ebiohippo.com]

- 5. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]

- 6. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encodeproject.org [encodeproject.org]

- 8. OUH - Protocols [ous-research.no]

- 9. reactionbiology.com [reactionbiology.com]

- 10. IC50 determination and cell viability assay [bio-protocol.org]

- 11. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Detection of p-ALK Inhibition by Alk-IN-26 Using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma.[1][2] The activation of ALK leads to its autophosphorylation and the subsequent engagement of downstream signaling pathways, such as PI3K/AKT, RAS/RAF/MEK, and JAK/STAT, promoting cell proliferation and survival.[1] ALK inhibitors function by competing with ATP for the binding site in the ALK tyrosine kinase domain, thereby preventing its phosphorylation and downstream signaling.[1]

Alk-IN-26 is a potent and selective inhibitor of ALK. This application note provides a detailed protocol for assessing the inhibitory effect of this compound on ALK phosphorylation (p-ALK) in cultured cancer cells using the western blot technique.

Principle of the Assay

Western blotting is a widely used technique to detect specific proteins in a sample. In this protocol, cancer cells expressing activated ALK are treated with varying concentrations of this compound. Following treatment, the cells are lysed, and the proteins are separated by size via gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently probed with a primary antibody specific for the phosphorylated form of ALK (p-ALK). A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and a chemiluminescent substrate is added to generate a signal that can be captured and quantified. A decrease in the p-ALK signal with increasing concentrations of this compound indicates the inhibitory activity of the compound.

Data Presentation

The quantitative data from the western blot analysis can be summarized in the following table. The band intensities for p-ALK and total ALK are first normalized to a loading control (e.g., GAPDH or β-actin). The ratio of normalized p-ALK to normalized total ALK is then calculated to determine the relative p-ALK level.

| This compound Conc. (nM) | p-ALK Intensity (Normalized) | Total ALK Intensity (Normalized) | Relative p-ALK Level (p-ALK/Total ALK) | % Inhibition |

| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0 |

| 1 | 0.85 | 0.98 | 0.87 | 13 |

| 10 | 0.52 | 1.01 | 0.51 | 49 |

| 100 | 0.15 | 0.99 | 0.15 | 85 |

| 1000 | 0.05 | 0.97 | 0.05 | 95 |

Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line and experimental conditions.

Experimental Protocols

Materials and Reagents

-

Cell Line: A cancer cell line with a known ALK fusion or activating mutation (e.g., H3122 or SU-DHL-1).

-

This compound: Stock solution in DMSO.

-

Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate Buffered Saline (PBS): pH 7.4.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Kit: BCA or Bradford assay.

-

Laemmli Sample Buffer: 4X, with β-mercaptoethanol.

-

Precast Gels: 4-12% Bis-Tris gels.

-

Running Buffer: MOPS or MES SDS Running Buffer.

-

Transfer Buffer: NuPAGE Transfer Buffer or equivalent.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.

-

Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-ALK (e.g., pY1604) antibody.

-

Mouse or Rabbit anti-total ALK antibody.

-

Mouse anti-GAPDH or β-actin antibody (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Chemiluminescent Substrate: ECL Western Blotting Substrate.

-

Imaging System: Chemiluminescence imager.

Western Blot Protocol

-

Cell Seeding and Treatment:

-

Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium. A vehicle control (DMSO) should also be prepared.

-

Aspirate the old medium and treat the cells with the different concentrations of this compound for the desired time (e.g., 2-4 hours).

-

-

Cell Lysis:

-

After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

Gel Electrophoresis:

-

Load 20-30 µg of protein from each sample into the wells of a precast gel.

-

Run the gel in the appropriate running buffer until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ALK (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing (Optional):

-

To detect total ALK and a loading control on the same membrane, the membrane can be stripped of the p-ALK antibody and reprobed.

-

Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

-

Wash the membrane thoroughly and repeat the blocking and immunoblotting steps with the primary antibodies for total ALK and the loading control.

-

Visualizations

ALK Signaling Pathway

Caption: ALK signaling pathway and the inhibitory action of this compound.

Western Blot Experimental Workflow

Caption: Step-by-step workflow for p-ALK western blot analysis.

References

Application Notes and Protocols for Immunoprecipitation of ALK after Alk-IN-26 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunoprecipitation (IP) of Anaplastic Lymphoma Kinase (ALK) from cell lysates following treatment with Alk-IN-26, a known ALK inhibitor. This procedure is essential for studying the direct engagement of this compound with ALK, as well as for downstream applications such as mass spectrometry-based proteomics to identify ALK-interacting proteins or for Western blot analysis to assess post-translational modifications.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[1][2] ALK activation triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and differentiation.[3][4]

This compound is an inhibitor of ALK with a reported IC50 of 7.0 μM for ALK tyrosine kinase.[5] It has demonstrated the ability to inhibit ALK activity in cancer cell lines, leading to a reduction in the phosphorylation of downstream effectors like ERK1/2.[5] Immunoprecipitation of ALK after this compound treatment allows for the specific isolation of the ALK protein to verify target engagement and to investigate the effects of the inhibitor on ALK's phosphorylation status and its interaction with other proteins.

Data Presentation

The following table summarizes the key characteristics of this compound, which are critical for designing and interpreting experiments.

| Parameter | Value | Reference |

| Target | Anaplastic Lymphoma Kinase (ALK) | [5] |

| IC50 | 7.0 μM (for ALK tyrosine kinase) | [5] |

| Cellular Activity | Inhibits ALK activity in GL216 cells | [5] |

| Effective Concentration | 0.5 - 2.0 μM (in cell culture) | [5] |

| Treatment Duration | 24 hours (for observed effects on downstream signaling) | [5] |

| Downstream Effects | Decreases p-ERK1/2, enhances p-JNK, little effect on p-AKT and p-STAT3 | [5] |

Signaling Pathway Overview

ALK signaling is a complex network of interactions. Upon activation, ALK dimerizes and autophosphorylates on several tyrosine residues, creating docking sites for various signaling adaptors and enzymes. These interactions lead to the activation of key downstream pathways. This compound, by inhibiting the kinase activity of ALK, is expected to reduce the phosphorylation of ALK and its downstream targets.

Caption: ALK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Protocol 1: Cell Treatment and Lysis

This protocol describes the treatment of ALK-positive cells with this compound and subsequent cell lysis to obtain protein extracts suitable for immunoprecipitation.

Materials:

-

ALK-positive cell line (e.g., SU-DHL-1, Karpas-299, or a relevant neuroblastoma cell line)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.5% sodium deoxycholate, and 0.1% SDS.[6]

-

Protease inhibitor cocktail

-

Phosphatase inhibitor cocktail

-

Cell scraper

Procedure:

-

Seed ALK-positive cells in appropriate culture vessels and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of this compound (e.g., 0.5, 1.0, or 2.0 μM) or DMSO as a vehicle control. Incubate for the desired duration (e.g., 24 hours).[5]

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

The lysate can be used immediately for immunoprecipitation or stored at -80°C.

Protocol 2: Immunoprecipitation of ALK

This protocol details the procedure for isolating ALK from the prepared cell lysates.

Materials:

-

Cell lysate from Protocol 1 (containing at least 500 µg - 1 mg of total protein)

-

Anti-ALK antibody (a validated antibody for IP is crucial)

-

Protein A/G magnetic beads or agarose slurry

-

Wash Buffer: Lysis buffer without SDS, or a buffer such as HNTG (20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 10% glycerol).

-

Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

Procedure:

-

Pre-clearing the lysate (optional but recommended):

-

To a tube containing 500 µg - 1 mg of protein lysate, add 20-30 µL of Protein A/G bead slurry.

-

Incubate on a rotator for 1 hour at 4°C.

-

Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

-

-

Antibody Incubation:

-

Add the recommended amount of anti-ALK antibody to the pre-cleared lysate.

-

Incubate on a rotator overnight at 4°C to allow the antibody to bind to ALK.

-

-

Immune Complex Capture:

-

Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture.

-

Incubate on a rotator for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.

-

-

Elution:

-

After the final wash, remove all residual wash buffer.

-

Add 30-50 µL of 1X SDS-PAGE sample buffer directly to the beads.

-

Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature the antibody-protein complex.

-

Pellet the beads and collect the supernatant containing the immunoprecipitated ALK.

-

Caption: Experimental workflow for the immunoprecipitation of ALK.

Protocol 3: Western Blot Analysis of Immunoprecipitated ALK

This protocol is for the analysis of the immunoprecipitated ALK to assess changes in its levels and phosphorylation status.

Materials:

-

Eluted immunoprecipitated ALK from Protocol 2

-

SDS-PAGE gels

-

Transfer buffer and system (e.g., wet or semi-dry)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-ALK

-

Anti-phospho-ALK (e.g., targeting key autophosphorylation sites like Y1278, Y1586, Y1604)[3]

-

Anti-phosphotyrosine (pan)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-ALK or anti-phospho-ALK) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

For analyzing phosphorylation, the membrane can be stripped and re-probed with an antibody against total ALK to normalize for the amount of immunoprecipitated protein.

Expected Results and Interpretation

Upon successful immunoprecipitation and Western blot analysis, a band corresponding to the molecular weight of ALK (full-length ALK is ~220 kDa, while fusion proteins like NPM-ALK are smaller, e.g., ~80 kDa) should be detected.[7]

-

Total ALK: The intensity of the total ALK band should be comparable between the DMSO control and this compound treated samples, assuming the treatment does not induce ALK degradation. This serves as a loading control for the immunoprecipitated protein.

-

Phospho-ALK: A significant decrease in the signal from phospho-specific ALK antibodies is expected in the this compound treated samples compared to the DMSO control. This would confirm that this compound is effectively inhibiting the kinase activity of ALK in the treated cells. A pan-phosphotyrosine blot of the immunoprecipitated ALK can also provide a global view of the change in phosphorylation status.

By quantifying the band intensities, the percentage of inhibition of ALK phosphorylation by this compound can be determined.

Troubleshooting

| Problem | Possible Cause | Solution |

| No ALK band in IP | Inefficient lysis, incorrect antibody, insufficient protein lysate, antibody not compatible with IP | Optimize lysis buffer, use a validated IP-grade antibody, increase starting protein amount, test different antibodies. |

| High background | Insufficient washing, non-specific antibody binding, lysate not pre-cleared | Increase the number and duration of washes, pre-clear the lysate, use a more specific antibody. |

| Heavy/light chain bands obscure ALK | Elution of antibody with the protein | Use an IP/Western blot-compatible secondary antibody that only recognizes the native primary antibody, or use a cross-linking method to covalently attach the antibody to the beads. |

| No change in phosphorylation | Ineffective inhibitor concentration or treatment time, inhibitor degradation | Perform a dose-response and time-course experiment, ensure proper storage and handling of this compound. |

By following these detailed protocols and considering the provided information, researchers can effectively perform and interpret the immunoprecipitation of ALK following treatment with this compound, providing valuable insights into the mechanism of action of this inhibitor.

References

- 1. ALK inhibitor - Wikipedia [en.wikipedia.org]

- 2. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Systematic identification of ALK substrates by integrated phosphoproteome and interactome analysis | Life Science Alliance [life-science-alliance.org]

- 7. Recombinant Anti-ALK Antibody [ALK1/2766R] (A248626) [antibodies.com]

Application Notes and Protocols: Utilizing Alk-IN-26 in a Xenograft Mouse Model of Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year. The therapeutic landscape for GBM remains challenging, necessitating the exploration of novel targeted therapies. Anaplastic Lymphoma Kinase (ALK) has emerged as a potential therapeutic target in GBM. While ALK gene fusions are rare in GBM compared to other cancers like non-small cell lung cancer, overexpression of the full-length ALK protein is frequently observed and correlates with poor patient outcomes. ALK signaling promotes tumor cell proliferation, survival, and angiogenesis through downstream pathways, including the PI3K/Akt, MAPK, and JAK/STAT cascades.

Alk-IN-26 is a novel, potent, and selective inhibitor of ALK. These application notes provide a comprehensive overview and detailed protocols for evaluating the preclinical efficacy of this compound in a xenograft mouse model of glioblastoma. The provided methodologies are based on established protocols for similar next-generation ALK inhibitors in this disease context.

Mechanism of Action of ALK Signaling in Glioblastoma

ALK is a receptor tyrosine kinase that, upon ligand binding or through oncogenic fusion events, dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways critical for cell growth and survival. In glioblastoma, the activation of STAT3, in particular, appears to be a key downstream event. Interestingly, some second-generation ALK inhibitors have demonstrated efficacy in GBM models with low ALK expression, suggesting a potential off-target inhibitory effect on STAT3 signaling.[1][2]

Caption: ALK signaling pathway in glioblastoma and the inhibitory action of this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data from a preclinical study of this compound in a glioblastoma xenograft model.

Table 1: In Vitro Cytotoxicity of this compound on Glioblastoma Cell Lines

| Cell Line | ALK Expression | IC50 (µM) of this compound (48h) |

| U87MG | Low | Data |

| GSC23 (Patient-Derived) | Low | Data |

| Additional Cell Line | High/Low | Data |

Table 2: In Vivo Efficacy of this compound in an Intracranial Glioblastoma Xenograft Model

| Treatment Group | Animal Strain | Cell Line Implanted | Dose (mg/kg) | Administration Route | Median Survival (days) | % Increase in Lifespan (ILS) | P-value vs. Vehicle |

| Vehicle Control | Athymic Nude | U87MG | - | Oral Gavage | Data | - | - |

| This compound | Athymic Nude | U87MG | 50 | Oral Gavage | Data | Data | Data |

| Vehicle Control | Athymic Nude | GSC23 | - | Oral Gavage | Data | - | - |

| This compound | Athymic Nude | GSC23 | 60 | Oral Gavage | Data | Data | Data |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Establishment of an Intracranial Glioblastoma Xenograft Mouse Model

This protocol outlines the procedure for implanting human glioblastoma cells into the brains of immunodeficient mice.

Caption: Workflow for establishing an intracranial glioblastoma xenograft model.

Materials:

-

Human glioblastoma cell lines (e.g., U87MG, patient-derived GSC23)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

6- to 8-week-old male athymic nude mice

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Stereotactic apparatus

-

Hamilton syringe with a 26-gauge needle

-

Surgical tools (scalpel, forceps, etc.)

-

Bone wax

-

Sutures or wound clips

Procedure:

-

Cell Preparation: Culture glioblastoma cells to 80-90% confluency. On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/µL. Keep the cell suspension on ice.

-

Animal Anesthesia and Preparation: Anesthetize the mouse using an appropriate anesthetic. Once the desired level of anesthesia is achieved, secure the mouse in a stereotactic frame. Shave and sterilize the scalp with an antiseptic solution.

-

Surgical Procedure: Make a small sagittal incision in the scalp to expose the skull. Using a stereotactic drill, create a small burr hole at the desired coordinates for the striatum (e.g., 2 mm lateral to the bregma and 1 mm anterior to the coronal suture).

-

Intracranial Injection: Slowly lower the Hamilton syringe needle to the desired depth (e.g., 3 mm from the dura). Inject 5 µL of the cell suspension (5 x 10^5 cells) over 5 minutes. Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.

-

Closure: Seal the burr hole with bone wax and close the scalp incision with sutures or wound clips.

-

Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the mice daily for any signs of distress, neurological symptoms, or weight loss. Tumor growth can be monitored via bioluminescence imaging if cells are luciferase-tagged, or by observing the onset of neurological symptoms.

Protocol 2: In Vivo Administration of this compound

This protocol details the preparation and administration of this compound to tumor-bearing mice.

Materials:

-

This compound compound

-

Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

Syringes

-

Balance and weighing supplies

Procedure:

-

Formulation of this compound: Prepare a fresh suspension of this compound in the vehicle on each day of dosing. For a 50 mg/kg dose in a 20 g mouse, you would need 1 mg of the compound. If the dosing volume is 100 µL, the concentration of the suspension should be 10 mg/mL. Vortex or sonicate the suspension to ensure homogeneity.

-

Animal Dosing: Gently restrain the mouse. Insert the oral gavage needle into the esophagus and deliver the prepared dose of this compound or vehicle control.

-

Treatment Schedule: Based on preclinical studies with similar ALK inhibitors, a once-daily oral administration for 14 to 21 consecutive days is a common starting point.[1][2] The treatment should be initiated when tumors are established, typically 7-10 days post-implantation.

-

Monitoring: Continue daily monitoring of the mice for body weight, clinical signs of toxicity, and neurological symptoms.

Protocol 3: Assessment of Treatment Efficacy

This protocol describes the endpoints used to evaluate the antitumor activity of this compound.

Primary Endpoint:

-

Overall Survival: Monitor the mice daily and record the date of death or euthanasia. Euthanasia should be performed when mice exhibit predefined humane endpoints, such as >20% weight loss, severe neurological deficits (e.g., paralysis, seizures), or inability to access food and water. Survival data can be plotted as a Kaplan-Meier curve and analyzed using the log-rank test.

Secondary Endpoints (Optional):

-

Tumor Burden (for imaging models): If using luciferase-expressing cells, perform bioluminescence imaging at regular intervals (e.g., weekly) to quantify tumor growth. Analyze the imaging data to compare the tumor growth rates between treatment and control groups.

-

Histopathological Analysis: At the end of the study, or upon euthanasia, harvest the brains and fix them in 10% neutral buffered formalin. Embed the brains in paraffin, section, and perform hematoxylin and eosin (H&E) staining to visualize the tumor. Immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) can also be performed to assess the biological effects of this compound on the tumor tissue.

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound in a glioblastoma xenograft mouse model. The detailed protocols for establishing the model, administering the compound, and assessing efficacy will enable researchers to generate robust and reproducible data. The provided templates for data presentation will facilitate clear and concise reporting of the findings. The investigation of novel ALK inhibitors like this compound holds promise for advancing the therapeutic options for patients with glioblastoma.

References

Application Notes and Protocols for Alk-IN-26 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alk-IN-26 is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1] It has demonstrated efficacy in preclinical studies, particularly in the context of glioblastoma, where it has been shown to induce apoptosis, autophagy, and necrosis.[1] This document provides detailed protocols for the solubilization and preparation of this compound for use in various in vitro assays, along with an overview of its mechanism of action and relevant signaling pathways.

Physicochemical and Biological Properties

This compound is characterized by its ability to inhibit ALK tyrosine kinase activity and its good pharmacokinetic properties, including blood-brain barrier permeability.[1]

| Property | Value | Reference |

| Target | Anaplastic Lymphoma Kinase (ALK) | [1] |

| IC₅₀ | 7.0 μM (for ALK tyrosine kinase) | [1] |

| Cellular Activity | Induces apoptosis, autophagy, and necrosis. | [1] |

| In Vitro Concentration | 0.5 - 2.0 μM (in GL216, GL261, and U87MG cells) | [1] |

Signaling Pathways